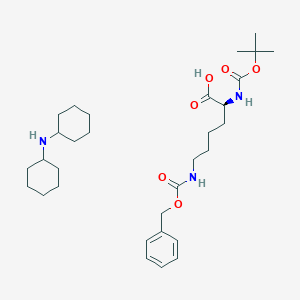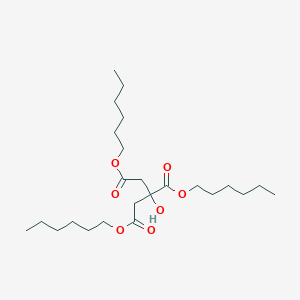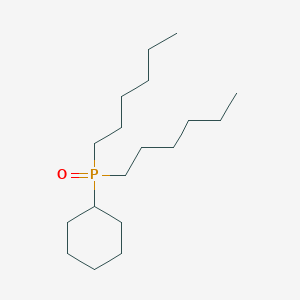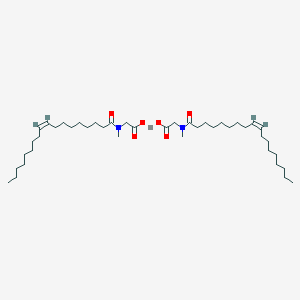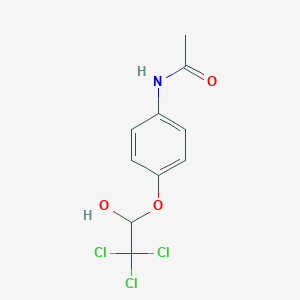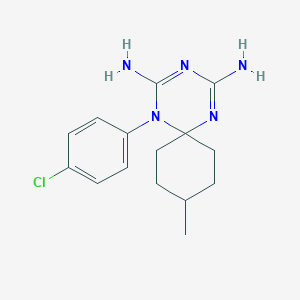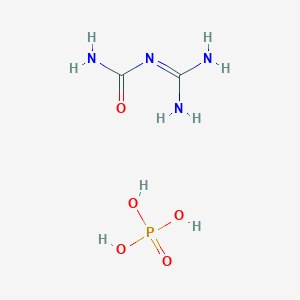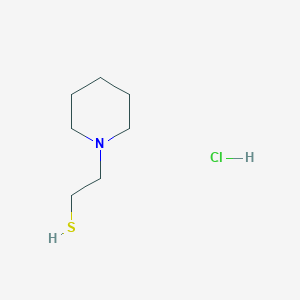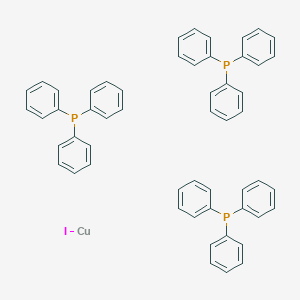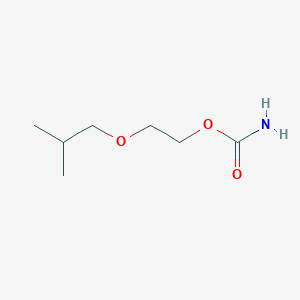
2-(2-Methylpropoxy)ethyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpropoxy)ethyl carbamate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) used in the treatment of depression and anxiety disorders. It was first introduced in the 1990s and has since gained popularity due to its efficacy and safety profile.
Mécanisme D'action
2-(2-Methylpropoxy)ethyl carbamate works by inhibiting the activity of MAO-A, an enzyme that breaks down monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 2-(2-Methylpropoxy)ethyl carbamate increases the levels of these neurotransmitters in the brain, which helps to alleviate symptoms of depression and anxiety.
Effets Biochimiques Et Physiologiques
2-(2-Methylpropoxy)ethyl carbamate has been shown to have a number of biochemical and physiological effects in addition to its antidepressant and anxiolytic properties. It has been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. It also has anti-inflammatory properties and has been shown to reduce the levels of inflammatory cytokines in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Methylpropoxy)ethyl carbamate has several advantages for use in lab experiments. It has a relatively short half-life, which allows for more rapid onset and offset of its effects. It is also well-tolerated and has a low incidence of side effects, which minimizes the potential for confounding variables in experiments. However, one limitation of 2-(2-Methylpropoxy)ethyl carbamate is that it is selective for MAO-A, which may limit its usefulness in studies that require inhibition of both MAO-A and MAO-B.
Orientations Futures
There are several potential future directions for research on 2-(2-Methylpropoxy)ethyl carbamate. One area of interest is its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of interest is its potential as a neuroprotective agent, as it has been shown to have antioxidant properties and may be able to protect against oxidative stress in the brain. Additionally, further research is needed to better understand the mechanisms underlying its anti-inflammatory effects and its effects on the HPA axis.
Méthodes De Synthèse
2-(2-Methylpropoxy)ethyl carbamate is synthesized by the reaction of 2-(2-methylpropoxy) ethylamine with cyanogen bromide. The resulting intermediate is then reacted with ethyl chloroformate to form 2-(2-Methylpropoxy)ethyl carbamate. This synthesis method has been optimized and improved over the years to increase the yield and purity of the final product.
Applications De Recherche Scientifique
2-(2-Methylpropoxy)ethyl carbamate has been extensively studied for its therapeutic potential in the treatment of depression and anxiety disorders. It has been shown to be effective in improving mood and reducing anxiety symptoms in clinical trials. Its safety profile and low incidence of side effects make it an attractive option for patients who cannot tolerate other antidepressant medications.
Propriétés
Numéro CAS |
16006-09-0 |
|---|---|
Nom du produit |
2-(2-Methylpropoxy)ethyl carbamate |
Formule moléculaire |
C7H15NO3 |
Poids moléculaire |
161.2 g/mol |
Nom IUPAC |
2-(2-methylpropoxy)ethyl carbamate |
InChI |
InChI=1S/C7H15NO3/c1-6(2)5-10-3-4-11-7(8)9/h6H,3-5H2,1-2H3,(H2,8,9) |
Clé InChI |
LHHRXPZWJKRFDH-UHFFFAOYSA-N |
SMILES |
CC(C)COCCOC(=O)N |
SMILES canonique |
CC(C)COCCOC(=O)N |
Autres numéros CAS |
16006-09-0 |
Synonymes |
Carbamic acid 2-isobutoxyethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)
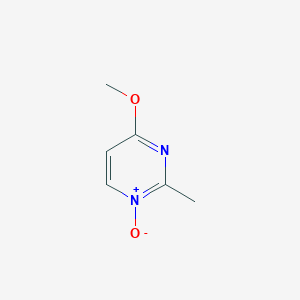
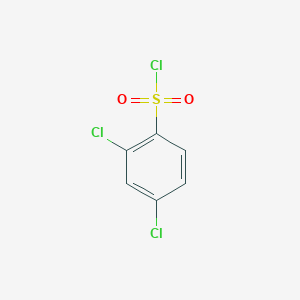
![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)
